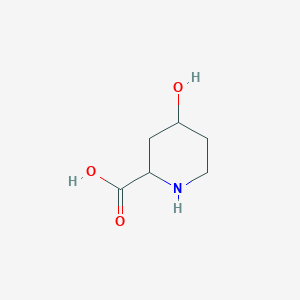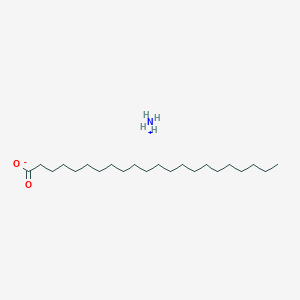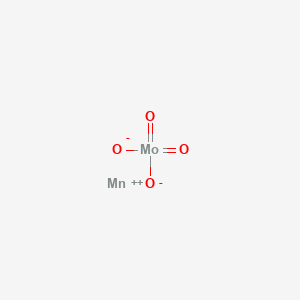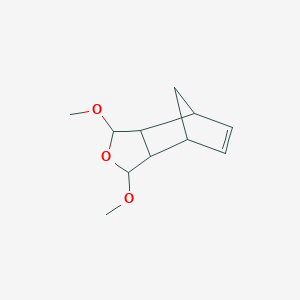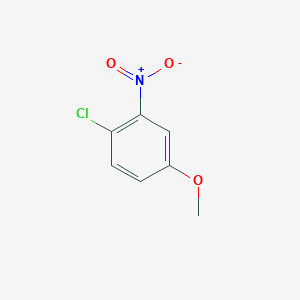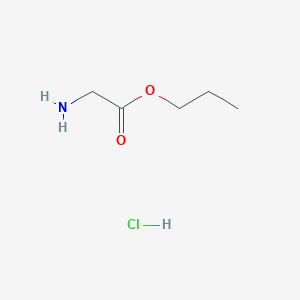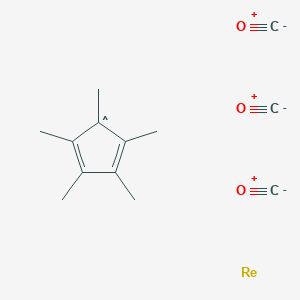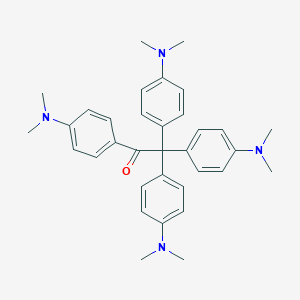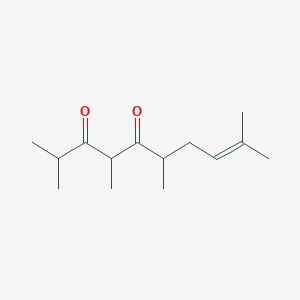
Ethyl (cyanomethyl)carbamate
描述
Ethyl (cyanomethyl)carbamate, also known as carbaryl, is a widely used insecticide belonging to the carbamate family. It is a white crystalline solid, soluble in water and organic solvents, and has a broad spectrum of activity against various pests. Carbaryl has been extensively studied for its effectiveness in controlling pests in agriculture and public health settings.
作用机制
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation and eventual paralysis of the insect. Carbaryl has a relatively short half-life in the environment, making it an effective and fast-acting insecticide.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a range of biochemical and physiological effects on organisms. It has been linked to changes in gene expression, oxidative stress, and alterations in neurotransmitter levels. Carbaryl has also been shown to affect the reproductive system and cause developmental abnormalities in some organisms.
实验室实验的优点和局限性
Carbaryl is a widely used insecticide in laboratory experiments due to its broad spectrum of activity and fast-acting nature. It is relatively easy to obtain and is cost-effective. However, Ethyl (cyanomethyl)carbamate is also known to have non-target effects on other organisms, making it difficult to use in studies that require specific targeting of insects.
未来方向
There are several future directions for research on Ethyl (cyanomethyl)carbamate. One area of interest is the development of new insecticides that are more specific to target pests, reducing the non-target effects of Ethyl (cyanomethyl)carbamate. Another area of research is the investigation of the long-term effects of Ethyl (cyanomethyl)carbamate exposure on organisms and the environment. Additionally, there is a need for further research into the mechanisms of Ethyl (cyanomethyl)carbamate toxicity and the development of new methods for detecting and monitoring Ethyl (cyanomethyl)carbamate in the environment.
Conclusion:
Carbaryl is a widely used insecticide that has been extensively studied for its effectiveness in controlling pests. Its mechanism of action and biochemical effects have been well-documented, and it has been used extensively in laboratory experiments. However, there are also concerns about the non-target effects of Ethyl (cyanomethyl)carbamate and the need for further research into its long-term effects on organisms and the environment. Overall, Ethyl (cyanomethyl)carbamate remains an important tool in the fight against pests, but its use should be carefully considered to minimize its impact on non-target organisms.
科学研究应用
Carbaryl has been used extensively in scientific research to study the effects of insecticides on various organisms. It has been used to investigate the toxicity of insecticides on fish, birds, and mammals. Carbaryl has also been used to study the effects of pesticides on soil microorganisms and plants.
属性
CAS 编号 |
13756-48-4 |
|---|---|
产品名称 |
Ethyl (cyanomethyl)carbamate |
分子式 |
C5H8N2O2 |
分子量 |
128.13 g/mol |
IUPAC 名称 |
ethyl N-(cyanomethyl)carbamate |
InChI |
InChI=1S/C5H8N2O2/c1-2-9-5(8)7-4-3-6/h2,4H2,1H3,(H,7,8) |
InChI 键 |
AHGQESFVDCNOGJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC#N |
规范 SMILES |
CCOC(=O)NCC#N |
其他 CAS 编号 |
13756-48-4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

